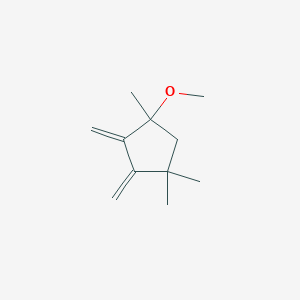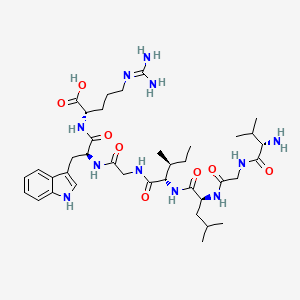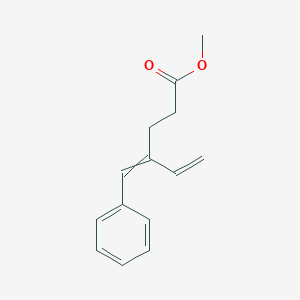
Diethyl N-(chloroacetyl)-L-aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl N-(chloroacetyl)-L-aspartate is an organic compound that belongs to the class of aspartate derivatives It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the aspartate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(chloroacetyl)-L-aspartate typically involves the reaction of L-aspartic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified with ethanol to yield the final product. The reaction conditions generally include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Diethyl N-(chloroacetyl)-L-aspartate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at elevated temperatures to ensure complete hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are L-aspartic acid and chloroacetic acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
科学研究应用
Diethyl N-(chloroacetyl)-L-aspartate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.
作用机制
The mechanism of action of Diethyl N-(chloroacetyl)-L-aspartate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects of the compound.
相似化合物的比较
Similar Compounds
Diethyl N-(methoxymethyl)aspartate: Similar in structure but with a methoxymethyl group instead of a chloroacetyl group.
Diethyl N-(acetyl)-L-aspartate: Contains an acetyl group instead of a chloroacetyl group.
Diethyl N-(cyanoacetyl)-L-aspartate: Contains a cyanoacetyl group instead of a chloroacetyl group.
Uniqueness
Diethyl N-(chloroacetyl)-L-aspartate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in specific synthetic applications and research studies where other similar compounds may not be as effective.
属性
CAS 编号 |
917895-19-3 |
|---|---|
分子式 |
C10H16ClNO5 |
分子量 |
265.69 g/mol |
IUPAC 名称 |
diethyl (2S)-2-[(2-chloroacetyl)amino]butanedioate |
InChI |
InChI=1S/C10H16ClNO5/c1-3-16-9(14)5-7(10(15)17-4-2)12-8(13)6-11/h7H,3-6H2,1-2H3,(H,12,13)/t7-/m0/s1 |
InChI 键 |
LRHZXFKFNLJDBY-ZETCQYMHSA-N |
手性 SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)CCl |
规范 SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile](/img/structure/B12612031.png)


![Hydrazine, [2-(ethenyloxy)ethyl]-](/img/structure/B12612051.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-](/img/structure/B12612058.png)
![1-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}ethan-1-one](/img/structure/B12612062.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)

![1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B12612084.png)
![N-{[3,5-Difluoro-4-(methylsulfanyl)phenyl]methylidene}hydroxylamine](/img/structure/B12612098.png)
![1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one](/img/structure/B12612104.png)
![S-[4-(4-Chlorophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12612115.png)
![(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-ylidene)acetonitrile](/img/structure/B12612125.png)

